Gold;triphenylphosphanium;chloride

Description

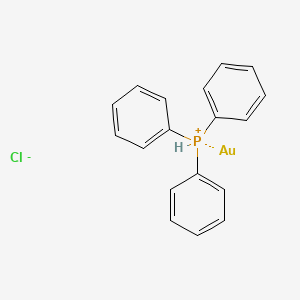

Chloro(triphenylphosphine)gold(I), [(C₆H₅)₃P]AuCl (CAS: 14243-64-2), is a mononuclear gold(I) complex stabilized by a triphenylphosphine ligand. It is synthesized via a high-yield (92%) reaction between elemental gold, triphenylphosphine, and chlorine in dichloromethane, followed by methanol precipitation . This compound is air-stable, soluble in organic solvents, and widely used in gold-mediated catalysis, including cross-coupling reactions and organogold synthesis, due to its mild reactivity and functional group tolerance .

Properties

IUPAC Name |

gold;triphenylphosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGSJBWAKHDAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Au] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16AuClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gold;triphenylphosphanium;chloride can be synthesized by reducing chloroauric acid with triphenylphosphine in 95% ethanol. The reaction is as follows: [ \text{HAuCl}_4 + \text{H}_2\text{O} + 2 \text{PPh}_3 \rightarrow (\text{Ph}_3\text{P})\text{AuCl} + \text{Ph}_3\text{PO} + 3 \text{HCl} ] Alternatively, it can be prepared by treating a thioether complex of gold, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine .

Industrial Production Methods

While the compound is commercially available, it is often more cost-effective to prepare it directly from elemental gold. This involves dissolving gold in boiling aqua regia to form the gold(III) intermediate AuCl₄ in solution. By adding dimethyl sulfide, the complex ClAuSMe₂ precipitates as a white solid. This precursor complex is then dissolved in dichloromethane with triphenylphosphine to form the desired complex .

Chemical Reactions Analysis

Precursor Activation for Catalytic Species

(Ph₃P)AuCl reacts with silver salts to generate cationic gold(I) complexes, which are pivotal in catalysis. For example:

-

With AgOTf (silver triflate):

The resulting [(Ph₃P)Au]⁺OTf⁻ is a highly active catalyst for π-activation of alkynes and alkenes .

-

With AgNO₃:

The nitrate complex is unstable and decomposes to [(Ph₃P)₃Au₃O]⁺[BF₄]⁻ under specific conditions .

Key Catalyst Precursors

| Silver Salt | Product | Application |

|---|---|---|

| AgSbF₆ | [(Ph₃P)Au]⁺SbF₆⁻ | Alkyne hydration |

| AgBF₄ | [(Ph₃P)Au]⁺BF₄⁻ | Cycloisomerization |

| AgNTf₂ | [(Ph₃P)AuNTf₂] | Stable isolable complex |

Coordination with Nucleobases

(Ph₃P)AuCl binds to deprotonated nucleobases, as shown in reactions with 1-methylthymine:

X-ray diffraction confirms gold binds at the N3 position, forming a planar complex .

Structural Data

| Bond/Parameter | Value |

|---|---|

| Au–P | 2.28 Å |

| Au–N | 2.05 Å |

| P–Au–N Angle | 176° |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Onset : 220°C

-

Mass Loss at 290°C : 57.0% (close to theoretical 60.2% for Au formation)

Similar decomposition occurs for [nBu₄N][AuCl₄], yielding elemental gold .

TGA Comparison

| Precursor | Final Mass Loss (%) | Theoretical Au Yield (%) |

|---|---|---|

| (Ph₃P)AuCl | 57.0 | 60.2 |

| [nBu₄N][AuCl₄] | 64.8 | 66.1 |

Role in Reductive Elimination

(Ph₃P)AuCl-derived complexes facilitate C–C bond formation:

-

Au(III) Intermediates : [(Ph₃P)₂Au(C₆H₄)₂] undergoes reductive elimination at −20°C with a rate accelerated by excess PPh₃ .

-

Mechanism : Phosphine ligands stabilize transition states, lowering activation barriers .

Synthetic Utility in Polymerization

(Ph₃P)AuCl is a precursor for gold-containing polymers:

-

Cross-Coupling : Forms Au–C bonds with aromatic monomers.

-

Catalytic Cycles : Enables controlled chain-growth polymerization via iterative oxidative addition/reductive elimination .

Chloro(triphenylphosphine)gold(I) demonstrates broad reactivity, from generating active catalysts to enabling organometallic transformations. Its stability, ease of functionalization, and compatibility with diverse reagents underscore its importance in modern inorganic and organic synthesis.

Scientific Research Applications

Gold;triphenylphosphanium;chloride is widely used in scientific research due to its versatility:

Biology and Medicine: Its ability to form stable complexes makes it useful in studying biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism by which gold;triphenylphosphanium;chloride exerts its effects involves the formation of stable complexes with various ligands. In catalysis, it often forms a weakly bound complex with anions, which is in equilibrium with the catalytically-active species. This allows it to facilitate various organic transformations .

Comparison with Similar Compounds

Comparison with Similar Gold-Phosphine Chloride Complexes

Structural and Electronic Variations

Table 1: Key Properties of Gold-Phosphine Chloride Complexes

Key Observations :

- Ligand Effects : Triphenylphosphine’s bulkiness stabilizes Au(I) and moderates reactivity, whereas smaller ligands (triethyl/trimethyl) increase reactivity but reduce stability .

- Oxidation State : Au(I) complexes (e.g., [(C₆H₅)₃P]AuCl) are more common in catalysis, while Au(III) species (e.g., AuCl₃) are stronger oxidizers but less stable .

- Multidentate Ligands : Phosphanide-bridged Au(III) complexes () enable unique catalytic pathways but require intricate synthesis .

Catalytic Performance

Key Observations :

Q & A

Q. How is (triphenylphosphine)gold(I) chloride synthesized, and what are the key optimization steps to improve yield and purity?

The synthesis involves reacting gold(I) chloride precursors with triphenylphosphine (PPh₃) in anhydrous benzene under nitrogen at 50°C for 12 hours. Key optimizations include:

- Rigorous exclusion of moisture to prevent hydrolysis.

- Stoichiometric use of PPh₃ to avoid ligand-deficient intermediates.

- Post-synthesis recrystallization from dichloromethane/hexane mixtures to achieve >85% purity. Slow addition of PPh₃ to AuCl suspensions minimizes side reactions, as rapid mixing can lead to incomplete coordination .

Q. What spectroscopic and crystallographic methods are most effective for characterizing (triphenylphosphine)gold(I) chloride?

- Single-crystal X-ray diffraction confirms the linear P–Au–Cl geometry.

- ³¹P NMR (δ ~45 ppm) identifies intact PPh₃ coordination.

- IR spectroscopy detects Au–Cl stretching vibrations (~320 cm⁻¹). Discrepancies between NMR and elemental analysis may arise from solvent adducts; thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess thermal stability .

Q. How should researchers handle and store (triphenylphosphine)gold(I) chloride to maintain stability?

- Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation.

- Decomposition above 150°C releases hazardous products (e.g., HCl, PPh₃, and Au nanoparticles).

- Monitor stability via periodic ³¹P NMR; peak broadening indicates ligand dissociation. Incompatible with strong oxidizers—neutralize residues with NaHCO₃ before disposal .

Advanced Research Questions

Q. What mechanistic role does (triphenylphosphine)gold(I) chloride play in palladium-catalyzed cross-coupling reactions?

It acts as a transmetalation agent, transferring aryl/alkynyl groups to Pd centers. Critical parameters include:

- Stoichiometry : Use 1.2 equivalents of Au complex to ensure complete transmetallation.

- Temperature : Maintain reactions <60°C to prevent Au aggregation.

- Solvent : Add MeCN to stabilize Pd intermediates. Kinetic studies show rate-determining Au→Pd transfer .

Q. How do triphenylphosphonium ligands influence the photoluminescence quantum yield (QY) of gold nanoclusters (AuNCs)?

Triphenylphosphonium cations enhance QY via metal-to-ligand charge transfer (MLCT) , increasing radiative decay rates. For example:

- AuNCs capped with PPh₃ derivatives exhibit QY improvements from <1% to ~15% at 800 nm emission.

- Optimize by tuning ligand:gold ratios (1:3 molar) and introducing electron-withdrawing substituents on PPh₃ .

Q. How can researchers resolve contradictions in reported catalytic activity data across studies?

Systematically evaluate:

- Ligand purity : Use GC-MS to ensure impurities <0.5%.

- Atmosphere : Maintain O₂ levels <5 ppm for oxidation-sensitive substrates.

- Solvent drying : Compare 3Å molecular sieves vs. distillation methods. Cross-validate with in situ Raman spectroscopy to detect Au speciation changes .

Q. What strategies exist for modifying the phosphine ligand to tune reactivity in organometallic syntheses?

- Steric effects : Substitute PPh₃ with bulky ligands (e.g., tris(2,6-dimethoxyphenyl)phosphine), reducing ligand exchange rates by 10³-fold.

- Electronic effects : Use electron-deficient ligands (e.g., P(C₆F₅)₃), increasing Au electrophilicity.

- Characterization : Cyclic voltammetry reveals E₁/₂ shifts (+0.3 V) with electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.